2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide
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Overview
Description
2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide is a sulfonamide compound characterized by the presence of a pyridine ring and a benzenesulfonamide group.
Mechanism of Action
Target of Action
The primary target of 2,3,4-trimethyl-N-4-pyridinylbenzenesulfonamide is currently unknown. This compound is a sulfonamide , a class of compounds known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in the body.
Mode of Action
As a sulfonamide, it may inhibit the function of its target enzyme by mimicking the natural substrate, thereby preventing the normal enzymatic reaction from occurring . More research is needed to elucidate the specific interactions between this compound and its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide typically involves the reaction of 2,3,4-trimethylbenzenesulfonyl chloride with pyridine-4-amine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2,3,4-trimethylbenzenesulfonamide: Lacks the pyridine ring, making it less versatile in terms of chemical reactivity.
N-pyridin-4-ylbenzenesulfonamide: Lacks the methyl groups, which may affect its steric and electronic properties
Uniqueness
2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide is unique due to the presence of both the pyridine ring and the trimethyl-substituted benzene ring.
Properties
IUPAC Name |
2,3,4-trimethyl-N-pyridin-4-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-5-14(12(3)11(10)2)19(17,18)16-13-6-8-15-9-7-13/h4-9H,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAKZBIDTKTMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC=NC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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